molecular formula C21H19F3N4O3S B11257107 N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)-4-(trifluoromethoxy)benzenesulfonamide

N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)-4-(trifluoromethoxy)benzenesulfonamide

Cat. No.: B11257107
M. Wt: 464.5 g/mol
InChI Key: WCGFTMSINGBOKL-UHFFFAOYSA-N
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Description

N-{4-[6-(PYRROLIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}-4-(TRIFLUOROMETHOXY)BENZENE-1-SULFONAMIDE is a complex organic compound that has garnered significant interest in various scientific fields This compound is characterized by its unique structure, which includes a pyrrolidine ring, a pyridazine ring, and a trifluoromethoxy benzene sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[6-(PYRROLIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}-4-(TRIFLUOROMETHOXY)BENZENE-1-SULFONAMIDE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridazine Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyridazine ring.

    Introduction of the Pyrrolidine Group: The pyrrolidine ring is introduced through nucleophilic substitution reactions, often using pyrrolidine and a suitable leaving group.

    Attachment of the Phenyl Group: The phenyl group is attached via a coupling reaction, such as Suzuki or Heck coupling, using palladium catalysts.

    Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group is introduced through nucleophilic substitution or other suitable methods.

    Sulfonamide Formation: The final step involves the formation of the sulfonamide group through the reaction of the amine with a sulfonyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to improve yield and reduce costs. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{4-[6-(PYRROLIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}-4-(TRIFLUOROMETHOXY)BENZENE-1-SULFONAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and various nucleophiles or electrophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

N-{4-[6-(PYRROLIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}-4-(TRIFLUOROMETHOXY)BENZENE-1-SULFONAMIDE has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer, inflammation, and infectious diseases.

    Materials Science: Its unique structural features make it a candidate for the development of advanced materials, such as polymers and nanomaterials.

    Biological Studies: The compound is used in biological assays to study its effects on various cellular processes and pathways.

    Industrial Applications: It is explored for use in industrial processes, including catalysis and the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-{4-[6-(PYRROLIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}-4-(TRIFLUOROMETHOXY)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biochemical pathways.

    Receptor Interaction: Binding to cellular receptors and altering signal transduction pathways.

    Gene Expression Modulation: Affecting the expression of genes involved in disease processes or cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[6-(MORPHOLIN-4-YL)PYRIDAZIN-3-YL]PHENYL}-4-(TRIFLUOROMETHOXY)BENZENE-1-SULFONAMIDE
  • N-{4-[6-(PIPERIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}-4-(TRIFLUOROMETHOXY)BENZENE-1-SULFONAMIDE

Uniqueness

N-{4-[6-(PYRROLIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}-4-(TRIFLUOROMETHOXY)BENZENE-1-SULFONAMIDE is unique due to its specific combination of structural features, which confer distinct chemical reactivity and biological activity. Its trifluoromethoxy group, in particular, enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H19F3N4O3S

Molecular Weight

464.5 g/mol

IUPAC Name

N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]-4-(trifluoromethoxy)benzenesulfonamide

InChI

InChI=1S/C21H19F3N4O3S/c22-21(23,24)31-17-7-9-18(10-8-17)32(29,30)27-16-5-3-15(4-6-16)19-11-12-20(26-25-19)28-13-1-2-14-28/h3-12,27H,1-2,13-14H2

InChI Key

WCGFTMSINGBOKL-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=NN=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)OC(F)(F)F

Origin of Product

United States

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